molecular formula C11H11BrN2 B1335551 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 497261-38-8

8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No. B1335551
M. Wt: 251.12 g/mol
InChI Key: NCYAUUMFSRUGHL-UHFFFAOYSA-N
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Patent
US07772245B2

Procedure details

To a stirred solution of 4-bromophenylhydrazine hydrochloride (5.0 g, 22.36 mmol) in ethanol (100 mL), piperidin-4-one hydrochloride (1.316 g, 8.5984 mmol) was added and the mixture was heated to reflux. The reflux was maintained for 4 hours, then cooled to room temperature and dry hydrogen chloride gas was passed for 1 hour through the reaction mixture. The mixture was then again heated to reflux and maintained for 2 h. After completion of reaction, ethanol was distilled off under vacuum and the residue was dissolved in water. The aqueous layer was neutralized with 2N sodium hydroxide solution and was extracted in dichloromethane (2×100 mL). The pH of the aqueous layer was then adjusted to 12.0 with 2N sodium hydroxide solution and the product was extracted with ethyl acetate. The ethyl acetate layer was dried over anhydrous sodium sulfate and concentrated under vacuum. The crude solid was washed with diethyl ether (50 mL) to obtain 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (2.2 g, 39.3%) with purity 98.82% by HPLC. 1HNMR (200 MHz, DMSO-d6) δ: 2.7 (t, 2H, CH2), 3.0 (t, 2H, CH2), 3.8 (d, 2H, CH2), 7.05 (d, 1H, Ar—H), 7.2 (d, 1H, Ar—H), 7.45 (s, 1H, Ar—H), 10.97 (bs, 1H, NH). m/e=251 (M++1).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.316 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[Br:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9]N)=[CH:5][CH:4]=1.Cl.[NH:12]1[CH2:17][CH2:16][C:15](=O)[CH2:14][CH2:13]1.Cl>C(O)C>[Br:2][C:3]1[CH:8]=[CH:7][C:6]2[NH:9][C:15]3[CH2:16][CH2:17][NH:12][CH2:13][C:14]=3[C:5]=2[CH:4]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
Cl.BrC1=CC=C(C=C1)NN
Name
Quantity
1.316 g
Type
reactant
Smiles
Cl.N1CCC(CC1)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
The reflux was maintained for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then again heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
maintained for 2 h
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
was distilled off under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in water
EXTRACTION
Type
EXTRACTION
Details
was extracted in dichloromethane (2×100 mL)
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate layer was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
WASH
Type
WASH
Details
The crude solid was washed with diethyl ether (50 mL)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=2C3=C(NC2C=C1)CCNC3
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 39.3%
YIELD: CALCULATEDPERCENTYIELD 101.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.